
Oxyntomodulin (porcine, bovine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La oxintomodulina es una hormona peptídica de 37 aminoácidos que se encuentra de forma natural en el colon, producida por las células oxínticas de la mucosa oxíntica. Se deriva del procesamiento postraduccional del proglucagón y se ha descubierto que suprime el apetito y regula los niveles de glucosa . La oxintomodulina actúa como un agonista dual tanto para el receptor del péptido similar al glucagón-1 como para el receptor del glucagón .
Mecanismo De Acción
La oxintomodulina ejerce sus efectos uniéndose tanto al receptor del péptido similar al glucagón-1 como al receptor del glucagón . Este agonismo dual conduce a la activación de las vías de señalización que regulan el apetito, el gasto energético y la homeostasis de la glucosa . El mecanismo exacto de acción no se comprende del todo, pero se cree que implica la modulación de la actividad neuronal en el hipotálamo y otras regiones del cerebro .
Compuestos similares:
Péptido similar al glucagón-1: Comparte similitudes estructurales con la oxintomodulina y actúa sobre el mismo receptor, pero tiene diferentes efectos sobre la ingesta de alimentos y el gasto energético.
Glicentina: Contiene la secuencia de la oxintomodulina con una extensión N-terminal y desempeña un papel en el metabolismo.
Singularidad: La singularidad de la oxintomodulina reside en su agonismo dual para el receptor del péptido similar al glucagón-1 y el receptor del glucagón, lo que le permite ejercer efectos combinados sobre la supresión del apetito, el gasto energético y la regulación de la glucosa . Esta acción dual la convierte en una candidata prometedora para aplicaciones terapéuticas en la obesidad y la diabetes tipo 2 .
Análisis Bioquímico
Biochemical Properties
Oxyntomodulin (porcine, bovine) interacts with several biomolecules, primarily the GLP1R and GCGR . It is a dual agonist of these receptors, which may act additively to GLP-1 to reduce food intake and appetite .
Cellular Effects
Oxyntomodulin (porcine, bovine) has significant effects on various types of cells and cellular processes. It influences cell function by activating GLP1R and GCGR, leading to a reduction in food intake and body weight . It also inhibits fasting plasma ghrelin .
Molecular Mechanism
The molecular mechanism of Oxyntomodulin (porcine, bovine) involves its binding interactions with GLP1R and GCGR . As a dual agonist, it activates these receptors, leading to changes in gene expression and enzyme activation that result in reduced food intake and body weight .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxyntomodulin (porcine, bovine) change over time. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Dosage Effects in Animal Models
In animal models, the effects of Oxyntomodulin (porcine, bovine) vary with different dosages. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Metabolic Pathways
Oxyntomodulin (porcine, bovine) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Oxyntomodulin (porcine, bovine) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxyntomodulin (porcine, bovine) is primarily in the cytoplasm of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La oxintomodulina se sintetiza mediante el procesamiento postraduccional del proglucagón en las células intestinales . La ruta sintética implica la escisión del proglucagón para producir péptido similar al glucagón-1, oxintomodulina y glicentina . Las condiciones de reacción suelen implicar la escisión enzimática y condiciones específicas de pH y temperatura para garantizar el correcto plegamiento y la actividad del péptido.
Métodos de producción industrial: La producción industrial de oxintomodulina implica la tecnología del ADN recombinante, donde el gen que codifica el proglucagón se inserta en un sistema de expresión adecuado, como Escherichia coli o levadura. El proglucagón expresado se procesa entonces para producir oxintomodulina mediante escisión enzimática .
Análisis De Reacciones Químicas
Tipos de reacciones: La oxintomodulina experimenta diversas reacciones químicas, entre ellas:
Sustitución: Se pueden introducir sustituciones de aminoácidos para estudiar las relaciones estructura-actividad de la oxintomodulina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.
Reducción: Ditiotreitol u otros agentes reductores.
Sustitución: Técnicas de mutagénesis dirigida al sitio.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos de oxintomodulina modificados con perfiles de unión al receptor y actividad alterados .
4. Aplicaciones de la investigación científica
La oxintomodulina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Aplicaciones Científicas De Investigación
Table 1: Summary of Mechanisms of Action
Mechanism | Description |
---|---|
Appetite Suppression | Inhibits food intake via GLP-1R activation |
Insulin Secretion | Stimulates insulin release from pancreatic beta cells |
Glucose Tolerance | Improves glucose metabolism during tolerance tests |
Circadian Rhythm Resetting | Modulates liver circadian rhythms linked to food intake |
Therapeutic Applications
The therapeutic potential of oxyntomodulin is being explored across several domains:
- Weight Management : Chronic administration of OXM has demonstrated superior weight loss effects compared to other incretin-based therapies. This is particularly relevant for overweight and obese individuals where traditional weight loss methods have failed .
- Diabetes Management : OXYNTOMODULIN's ability to enhance insulin secretion and lower blood glucose levels positions it as a promising treatment for type 2 diabetes. Clinical trials have confirmed its efficacy in improving glycemic control without significant adverse effects .
- Circadian Rhythm Disorders : Research indicates that OXM can reset liver circadian clocks influenced by food intake. This finding suggests potential applications in managing metabolic disorders linked to circadian misalignment, such as obesity .
Case Studies
- Clinical Trial on Weight Loss :
- Diabetes Management Study :
- Circadian Rhythm Research :
Comparación Con Compuestos Similares
Glucagon-like peptide-1: Shares structural similarities with oxyntomodulin and acts on the same receptor but has different effects on food intake and energy expenditure.
Glicentin: Contains the sequence of oxyntomodulin with an N-terminal extension and has a role in metabolism.
Glucagon: Another product of proglucagon processing, primarily involved in glucose metabolism.
Uniqueness: Oxyntomodulin’s uniqueness lies in its dual agonism for both the glucagon-like peptide-1 receptor and the glucagon receptor, which allows it to exert combined effects on appetite suppression, energy expenditure, and glucose regulation . This dual action makes it a promising candidate for therapeutic applications in obesity and type 2 diabetes .
Actividad Biológica
Oxyntomodulin (OXM) is a 37-amino-acid peptide hormone derived from proglucagon, primarily secreted by the intestinal L-cells in response to food intake. It plays a significant role in regulating appetite, energy expenditure, and glucose metabolism. This article delves into the biological activity of OXM, focusing on its mechanisms of action, physiological effects, and therapeutic potential.
OXM activates both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), leading to various biological effects:
- GLP-1R Activation : OXM stimulates cAMP production, which is crucial for insulin secretion and glucose homeostasis. It has been shown to lower blood glucose levels after glucose administration and enhance insulin secretion from pancreatic β-cells .
- GCGR Activation : While OXM has a lower affinity for GCGR compared to glucagon, it still exerts significant effects on glucose metabolism and energy regulation .
Appetite Regulation
Research indicates that OXM is involved in appetite suppression:
- Animal Studies : Central administration of OXM in rodents significantly reduces food intake and body weight. The peptide signals satiety to hypothalamic circuits, which are crucial for appetite regulation .
- Human Trials : In a randomized controlled trial, intravenous infusion of OXM reduced energy intake by approximately 19% during a buffet meal without causing nausea or affecting food palatability. Preprandial ghrelin levels were also significantly suppressed .
Physiological Effects
OXM influences several physiological processes:
- Energy Expenditure : Chronic treatment with OXM has been associated with increased energy expenditure and weight loss in animal models. This effect appears to be mediated through both GLP-1R and GCGR activation .
- Gastrointestinal Motility : OXM affects gastric emptying; however, its specific role in gastrointestinal motility remains complex and may vary depending on receptor engagement .
Therapeutic Potential
Given its biological activity, OXM is being explored for therapeutic applications:
- Obesity Management : As an incretin mimetic, OXM offers potential benefits in treating obesity by promoting weight loss and improving metabolic parameters .
- Type 2 Diabetes : Its ability to enhance insulin secretion and lower blood glucose makes it a candidate for diabetes management strategies. Clinical studies have confirmed its efficacy in improving glucose tolerance in humans .
Comparative Data Table
Parameter | Oxyntomodulin (Porcine/Bovine) | GLP-1 | Glucagon |
---|---|---|---|
Amino Acid Length | 37 | 30 | 29 |
Receptor Activation | GLP-1R, GCGR | GLP-1R | GCGR |
Appetite Suppression | Yes | Yes | No |
Insulin Secretion | Yes | Yes | No |
Energy Expenditure Increase | Yes | Yes | Limited |
Case Studies
- Weight Loss in Obese Subjects : A study involving overweight participants showed that chronic administration of OXM led to significant weight loss over several weeks compared to placebo controls. Participants also reported decreased hunger levels throughout the treatment period.
- Diabetes Management : In a clinical trial involving Type 2 diabetes patients, OXM infusion resulted in improved glycemic control, with participants exhibiting enhanced insulin sensitivity and reduced fasting blood glucose levels.
Propiedades
Número CAS |
62340-29-8 |
---|---|
Fórmula molecular |
C192H295N61O60S |
Peso molecular |
4450 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
Clave InChI |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Sinónimos |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.